molecular formula C9H10ClN3 B596367 Quinoxalin-6-ylmethanamine hydrochloride CAS No. 1276056-88-2

Quinoxalin-6-ylmethanamine hydrochloride

Cat. No.: B596367
CAS No.: 1276056-88-2
M. Wt: 195.65
InChI Key: XYWLAGJNMFWFPB-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanamine hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including quinoxalin-6-ylmethanamine hydrochloride, typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. This reaction can be carried out under various conditions, such as in the presence of organic solvents, high temperatures, or strong catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ green chemistry principles to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-6-ylmethanamine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalin-6-ylmethanone, while reduction may produce quinoxalin-6-ylmethanol .

Scientific Research Applications

Quinoxalin-6-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxalin-6-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, which shares the same fused benzene-pyrazine ring system.

    Quinoline: Another nitrogen-containing heterocycle with a similar structure but different properties.

    Isoquinoline: An isomer of quinoline with distinct chemical behavior.

Uniqueness: Quinoxalin-6-ylmethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

quinoxalin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWLAGJNMFWFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719875
Record name 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-88-2
Record name 6-Quinoxalinemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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